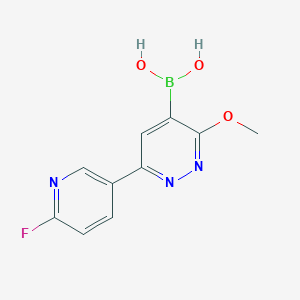

(6-(6-Fluoropyridin-3-yl)-3-methoxypyridazin-4-yl)boronic acid

Description

(6-(6-Fluoropyridin-3-yl)-3-methoxypyridazin-4-yl)boronic acid is a heteroaromatic boronic acid derivative characterized by a pyridazine core substituted with a methoxy group at position 3 and a 6-fluoropyridin-3-yl moiety at position 4. The boronic acid group at position 4 enables participation in Suzuki-Miyaura cross-coupling reactions, a critical feature for synthesizing complex organic molecules, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula |

C10H9BFN3O3 |

|---|---|

Molecular Weight |

249.01 g/mol |

IUPAC Name |

[6-(6-fluoropyridin-3-yl)-3-methoxypyridazin-4-yl]boronic acid |

InChI |

InChI=1S/C10H9BFN3O3/c1-18-10-7(11(16)17)4-8(14-15-10)6-2-3-9(12)13-5-6/h2-5,16-17H,1H3 |

InChI Key |

KAIBEOBWYPOQPG-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=NN=C1OC)C2=CN=C(C=C2)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction followed by borylation.

Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.

Directed Ortho-Metallation (DoM): This method involves metal-hydrogen exchange via directed ortho-metallation followed by borylation.

Industrial Production Methods: Industrial production methods often rely on scalable versions of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is the most prominent application of the compound, enabling carbon-carbon bond formation between boronic acids and aryl/heteroaryl halides.

Mechanism :

-

Transmetalation : The boronic acid reacts with a palladium catalyst (e.g., Pd(PPh₃)₄) to form a palladium-boronate intermediate .

-

Reductive Elimination : The intermediate couples with an electrophilic partner (e.g., aryl halide), yielding biaryl products .

Optimized Conditions :

Key Features :

-

Fluorine substitution improves electrophilicity, accelerating transmetalation .

-

Methoxy groups stabilize intermediates via electron donation .

Nucleophilic Substitution Reactions

The boronic acid group participates in nucleophilic attacks on electrophilic centers.

Examples :

-

Boronate Ester Formation : Reacts with diols (e.g., pinacol) to form stable esters under anhydrous conditions .

-

Protonolysis : Reacts with protic acids (e.g., HCl) to regenerate the boronic acid .

Applications :

Comparative Reactivity of Boronic Acid Derivatives

The compound’s reactivity differs from structurally related boronic acids due to electronic and steric effects:

Scientific Research Applications

Chemistry:

Cross-Coupling Reactions: The compound is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Catalysis: It serves as a ligand in various catalytic processes, enhancing the efficiency of reactions.

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism by which (6-(6-Fluoropyridin-3-yl)-3-methoxypyridazin-4-yl)boronic acid exerts its effects involves its interaction with specific molecular targets. For instance, in catalytic processes, it can coordinate with metal centers, facilitating various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Similarity Analysis

Key structural analogs and their similarity indices (from ):

| Compound (CAS No.) | Similarity Index | Key Structural Differences |

|---|---|---|

| 5-Fluoro-2-methoxypyridine-4-boronic acid (1043869-98-2) | 0.81 | Methoxy at pyridine-2, fluoro at pyridine-5 |

| (5-Chloro-2-methoxypyridin-4-yl)boronic acid (475275-69-5) | 0.81 | Chloro instead of fluoro; methoxy at pyridine-2 |

| (6-Ethoxypyridin-3-yl)boronic acid (612845-44-0) | 0.84 | Ethoxy instead of methoxy; pyridine core only |

The 6-fluoropyridinyl group may improve metabolic stability compared to non-fluorinated analogs, as seen in other fluorinated pharmaceuticals .

Reactivity and Acidity

- pKa Considerations : Boronic acid pKa values are critical for reactivity in aqueous and physiological environments. The fluorine substituent (electron-withdrawing) likely lowers the pKa of the target compound compared to methoxy-substituted analogs like 3-AcPBA and 4-MCPBA, which have higher pKa values (~8–10) . Lower pKa enhances boronic acid’s ability to form reversible esters with diols under physiological conditions, relevant for glucose-sensing or drug delivery applications.

- Synthetic Reactivity : The compound’s boronic acid group facilitates Suzuki-Miyaura couplings, as demonstrated in , where a related fluoropyridinyl boronic acid achieved a 58.8% yield in cross-coupling. Comparatively, reported 60% yields for imidazo[1,2-a]pyridine derivatives using 4-fluorophenylboronic acid . Steric hindrance from the pyridazine core may slightly reduce reactivity compared to simpler aryl boronic acids.

Biological Activity

(6-(6-Fluoropyridin-3-yl)-3-methoxypyridazin-4-yl)boronic acid is a boronic acid derivative notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a unique structure that incorporates a fluorinated pyridine and a methoxypyridazine moiety, which may enhance its interaction with biological targets.

- Molecular Formula : C10H9BFN3O3

- Molecular Weight : 232.00 g/mol

- CAS Number : 66524298

The biological activity of boronic acids, including (6-(6-Fluoropyridin-3-yl)-3-methoxypyridazin-4-yl)boronic acid, is often attributed to their ability to form reversible covalent bonds with diols, which is particularly relevant in the context of enzyme inhibition and drug design. The presence of the fluorine atom is known to influence electronic properties, potentially enhancing binding affinity to biological targets .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

-

Antimicrobial Activity :

- Studies have shown that compounds with similar structures exhibit significant antibacterial effects against various strains, including resistant bacteria. The introduction of fluorine in the pyridine ring has been linked to enhanced antimicrobial properties due to increased lipophilicity and improved penetration through bacterial membranes .

-

Enzyme Inhibition :

- Boronic acids are recognized as effective inhibitors for certain enzymes, particularly serine proteases. The ability of (6-(6-Fluoropyridin-3-yl)-3-methoxypyridazin-4-yl)boronic acid to interact with active sites of enzymes may lead to the development of novel therapeutic agents targeting diseases such as cancer and diabetes .

- Binding Affinity Studies :

Table 1: Summary of Biological Activities

Case Study: Antibacterial Activity

In a recent study evaluating a series of pyridine derivatives, it was found that the introduction of fluorine significantly improved antibacterial activity. Compounds structurally related to (6-(6-Fluoropyridin-3-yl)-3-methoxypyridazin-4-yl)boronic acid exhibited minimum inhibitory concentrations (MICs) lower than those of their non-fluorinated counterparts, suggesting enhanced efficacy due to structural modifications .

Case Study: Enzyme Inhibition

Another investigation focused on the inhibition of proteolytic enzymes by various boronic acids, including derivatives similar to (6-(6-Fluoropyridin-3-yl)-3-methoxypyridazin-4-yl)boronic acid. The results indicated that these compounds could effectively inhibit enzyme activity at low concentrations, showcasing their potential as therapeutic agents in conditions where protease activity is dysregulated .

Q & A

Basic: What are the common synthetic routes for (6-(6-Fluoropyridin-3-yl)-3-methoxypyridazin-4-yl)boronic acid, and how are competing coupling sites managed?

Methodological Answer:

The synthesis typically involves Suzuki-Miyaura cross-coupling, where the boronic acid moiety reacts with halogenated precursors. For example, in analogous fluoropyridinyl boronic acids, the fluorinated pyridine ring is introduced via coupling with iodinated intermediates under palladium catalysis (e.g., Pd(PPh₃)₄) . Key steps include:

- Precursor Preparation : Halogenation of the pyridazine ring at position 4 or 6, followed by methoxylation at position 3.

- Coupling Optimization : Use of polar aprotic solvents (e.g., DMF) and bases (e.g., Na₂CO₃) to enhance reactivity. Steric hindrance from the methoxy group may require elevated temperatures (80–100°C) .

- Competing Sites : Competing coupling sites (e.g., multiple halogens) are managed by adjusting stoichiometry, catalyst loading, or protecting groups. LCMS and HPLC (retention time ~1.26 min under TFA conditions) are critical for monitoring regioselectivity .

Basic: How is the purity and structural integrity of this boronic acid validated in academic research?

Methodological Answer:

Validation involves:

- Purity Analysis : HPLC with UV detection (>97% purity threshold) and GC for volatile by-products .

- Structural Confirmation :

- Mass Spectrometry : Exact mass determination (e.g., m/z 366 [M+H]⁺ observed in similar compounds) .

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine’s deshielding effect on adjacent protons) .

- X-ray Crystallography : ORTEP-3 software can model boronic acid geometry, though crystallization challenges may require co-crystallization with diols .

Advanced: How do electronic effects of the fluoropyridinyl and methoxypyridazinyl groups influence Suzuki coupling efficiency?

Methodological Answer:

The electron-withdrawing fluorine on pyridine enhances electrophilicity at the coupling site, accelerating oxidative addition to Pd(0). Conversely, the methoxy group on pyridazine is electron-donating, which can slow reductive elimination. Strategies to mitigate this include:

- Catalyst Tuning : Bulky ligands (e.g., SPhos) stabilize Pd intermediates, improving turnover .

- Solvent Effects : High-polarity solvents (e.g., THF/H₂O mixtures) stabilize charged transition states.

- Computational Modeling : DFT studies predict charge distribution at reactive sites, guiding precursor design .

Advanced: What contradictions exist in the literature regarding boronic acid selectivity in biochemical assays?

Methodological Answer:

While boronic acids are widely used for glycoprotein binding (e.g., via diol-boronate esters), non-specific interactions (e.g., hydrophobic or ionic) can reduce selectivity. For example:

- Evidence Contradiction :

- Resolution : Buffer optimization (e.g., pH 7.4 PBS) and copolymer design (e.g., PAA-ran-PAAPBA) improve selectivity by minimizing non-specific adsorption .

Basic: What are the storage and stability considerations for this compound?

Methodological Answer:

- Storage : Store at 0–6°C in inert, airtight containers to prevent hydrolysis of the boronic acid . Desiccants (e.g., silica gel) mitigate moisture-induced degradation.

- Stability Tests : Periodic NMR/HPLC checks for boroxine formation (trimers) or oxidation. Stability in DMSO stock solutions is typically ≤1 month at –20°C .

Advanced: How can computational methods guide the design of derivatives for targeted drug discovery?

Methodological Answer:

- Bioisostere Replacement : The boronic acid moiety can replace carboxyl or phosphate groups in enzyme inhibitors (e.g., proteasome inhibitors). Molecular docking (AutoDock Vina) evaluates binding affinity to targets like β-lactamases .

- ADMET Prediction : SwissADME predicts solubility/logP, addressing the compound’s moderate aqueous solubility (logP ~1.2) .

- QSAR Models : Correlate substituent effects (e.g., fluorine position) with antibacterial activity in pyridinylboronic acid derivatives .

Basic: What analytical techniques are used to resolve synthetic by-products in boronic acid synthesis?

Methodological Answer:

- Chromatography : Prep-HPLC with C18 columns (MeCN/H₂O gradients) isolates boronic acid dimers/trimers.

- Spectroscopy : ¹¹B NMR identifies boron-containing impurities (e.g., boroxines at δ 18–22 ppm) .

- Mass Spectrometry : HRMS distinguishes isobaric species (e.g., [M+H]⁺ vs. [M+Na]⁺ adducts) .

Advanced: How does steric hindrance from the methoxy group affect cross-coupling yields, and what strategies improve efficiency?

Methodological Answer:

The methoxy group at position 3 creates steric bulk, slowing catalyst access. Solutions include:

- Microwave-Assisted Synthesis : Shortens reaction time (e.g., 30 min at 120°C vs. 12 hr conventional) .

- Directed ortho-Metalation : Use of directing groups (e.g., amides) to pre-organize the substrate for coupling .

- Alternative Catalysts : Ni(0) catalysts tolerate steric bulk better than Pd in some cases, though with lower functional group compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.